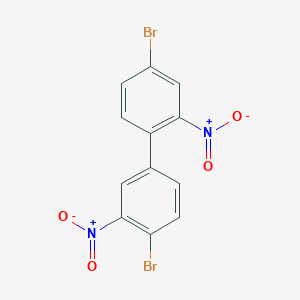
4,4'-Dibromo-2,3'-dinitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromo-2,3’-dinitrobiphenyl: is an organic compound with the molecular formula C12H6Br2N2O4 . It is a biphenyl derivative characterized by the presence of two bromine atoms at the 4 and 4’ positions and two nitro groups at the 2 and 3’ positions. This compound is known for its strong electron-withdrawing properties due to the nitro groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dibromo-2,3’-dinitrobiphenyl can be synthesized through a nitration reaction of 4,4’-dibromobiphenyl. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of 4,4’-Dibromo-2,3’-dinitrobiphenyl may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro groups in 4,4’-Dibromo-2,3’-dinitrobiphenyl can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted biphenyl derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 4,4’-Diamino-2,3’-dinitrobiphenyl.
Substitution: 4,4’-Di(amine/thiol)-2,3’-dinitrobiphenyl derivatives.
Scientific Research Applications
Chemistry: 4,4’-Dibromo-2,3’-dinitrobiphenyl is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and polymers. It serves as a building block for the preparation of materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of 4,4’-Dibromo-2,3’-dinitrobiphenyl may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electron-withdrawing properties make it suitable for use in electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-2,3’-dinitrobiphenyl primarily involves its electron-withdrawing nitro groups, which influence the reactivity of the compound. The nitro groups stabilize negative charges and facilitate nucleophilic substitution reactions. Additionally, the bromine atoms can participate in various substitution reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
4,4’-Dibromo-2,2’-dinitrobiphenyl: Similar in structure but with nitro groups at the 2 and 2’ positions.
4,4’-Dibromo-2,2’-diiodobiphenyl: Contains iodine atoms instead of nitro groups.
4,4’-Dibromo-2-nitrobiphenyl: Has only one nitro group at the 2 position.
Uniqueness: 4,4’-Dibromo-2,3’-dinitrobiphenyl is unique due to the specific positioning of its nitro groups, which imparts distinct electronic properties and reactivity compared to its analogs. This unique arrangement makes it a valuable intermediate for synthesizing compounds with tailored electronic and optoelectronic properties.
Properties
CAS No. |
52289-47-1 |
|---|---|
Molecular Formula |
C12H6Br2N2O4 |
Molecular Weight |
401.99 g/mol |
IUPAC Name |
1-bromo-4-(4-bromo-2-nitrophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H6Br2N2O4/c13-8-2-3-9(11(6-8)15(17)18)7-1-4-10(14)12(5-7)16(19)20/h1-6H |
InChI Key |
IQMKMQWWDTVUCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


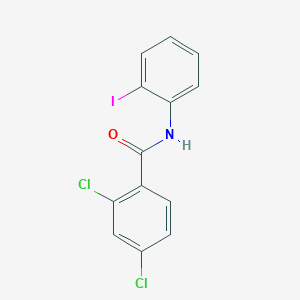
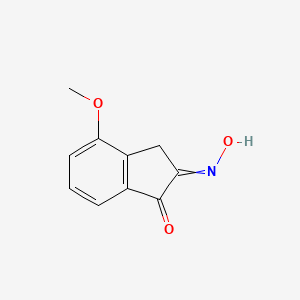
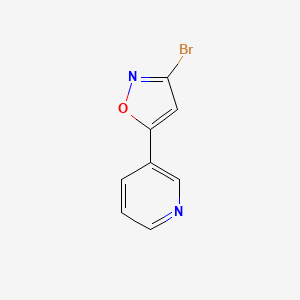



![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)
![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)
![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
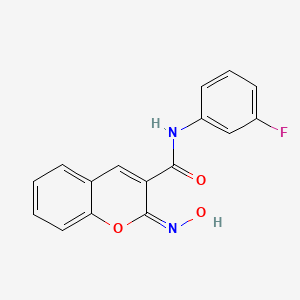
![4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
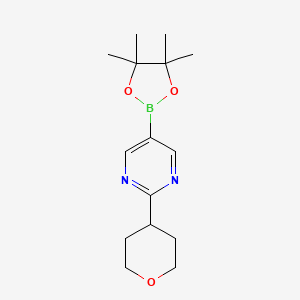
![2-(4-chlorophenoxy)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11713871.png)
